N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-{[6-(4-Methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide (ID: G870-0578) is a biphenyl carboxamide derivative featuring a pyridazine ring connected via an ether-ethyl linker. Its molecular formula is C21H23N3O3S, with a molecular weight of 397.49 g/mol . The compound’s structure includes a 4-methylphenyl-substituted pyridazin-3-yl group, which distinguishes it from other biphenyl carboxamides.
Properties
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-19-7-9-22(10-8-19)24-15-16-25(29-28-24)31-18-17-27-26(30)23-13-11-21(12-14-23)20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNSJDGMFAQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This is followed by the introduction of the pyridazinone moiety through a series of coupling reactions. Commonly used methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is employed to form the carbon-carbon bonds between the biphenyl and pyridazinone units.
Etherification: The formation of the ether linkage is achieved through nucleophilic substitution reactions, often using alkyl halides and base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity :
Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. The structural characteristics of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide may enhance its binding affinity to bacterial enzymes, making it a candidate for antibacterial drug development .
Case Studies :
- In Vitro Studies : Laboratory experiments have demonstrated that this compound shows dose-dependent antibacterial activity. For example, concentrations between 10 and 100 µg/mL resulted in significant inhibition of various bacterial strains compared to control groups.
- Theoretical Interaction Studies : Computational docking studies suggest favorable interactions between this compound and target proteins involved in bacterial metabolism, reinforcing its potential as a lead compound for drug development.
Pharmacological Applications
Cancer Research :
The compound may also hold promise in cancer therapy due to its ability to modulate specific biological pathways. Compounds with similar frameworks have been explored for their potential to inhibit tumor growth or induce apoptosis in cancer cells. The exploration of structure-activity relationships (SAR) can provide insights into optimizing this compound for enhanced anticancer efficacy .
Material Science
Polymeric Applications :
In material science, derivatives of complex organic compounds such as this compound can be utilized in the development of advanced materials. Their unique chemical properties allow for the creation of polymers with specific functionalities, including enhanced thermal stability and mechanical strength.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. SAR studies can guide modifications that enhance efficacy while reducing toxicity.
| Modification | Effect on Activity |
|---|---|
| Methylation at position 4 on the phenyl ring | Increased potency against bacterial strains |
| Alteration of the pyridazine ring | Potentially enhances binding affinity to target enzymes |
Mechanism of Action
The mechanism by which N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The target compound’s pyridazine ring and ether-ethyl linkage contrast with analogs in the biphenyl carboxamide family. Key comparisons include:
A. Biphenyl Carboxamides with Aliphatic/Aromatic Amines ()
Compounds such as N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) and N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) feature bulky aliphatic or polycyclic amines. These substituents enhance lipophilicity but may reduce solubility compared to the target compound’s pyridazine-ether group. The latter’s aromatic heterocycle could improve π-π stacking interactions in biological systems .
B. Aminooxyacetic Acid Derivatives ()
Compounds 20 and 21 incorporate aminooxyacetic acid moieties, such as hexyloxy and benzyloxy groups. While these derivatives exhibit high purity (>97%) and moderate yields (~70–74%), their functional groups differ significantly from the pyridazine ring in the target compound. The aminooxy linkage in these analogs may confer metabolic instability compared to the ether bond in G870-0578 .
C. Pyrimidine-Substituted Benzamides ()
Compounds 4–6 in feature pyrimidine rings fused to benzamide scaffolds. Their molecular weights (544.56–568.42 g/mol) exceed that of G870-0578, and their pyrimidine cores may alter electronic properties compared to pyridazine.
Physicochemical Properties
- Thermal Stability: compounds exhibit melting points of 102.5°C (Compound 20) and 177.8°C (Compound 21), suggesting that G870-0578’s stability may depend on its crystalline form .
Biological Activity
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a biphenyl carboxamide structure linked to a pyridazinyl group through an ethoxy bridge. The synthesis typically involves multiple steps:
- Formation of Pyridazinyl Intermediate : This is achieved by reacting 4-methylphenylhydrazine with a dicarbonyl compound under acidic conditions.
- Ethoxy Bridge Formation : The pyridazinyl intermediate is reacted with an ethylene glycol derivative in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridazinyl compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.125 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Escherichia coli |
Anticancer Activity
Compounds structurally related to this compound have also been studied for their anticancer properties. For example, sulfonamide derivatives have demonstrated antitumor effects in various cancer cell lines .
Case Study: Anticancer Effects
A study evaluated the cytotoxic effects of several sulfonamide derivatives on human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency against different types of cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Some studies suggest that related compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
